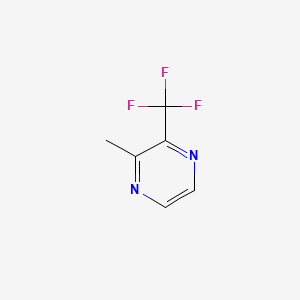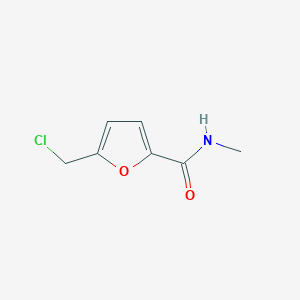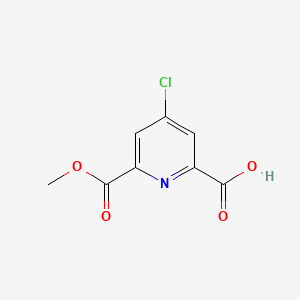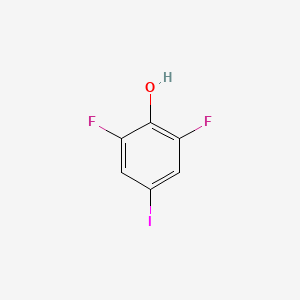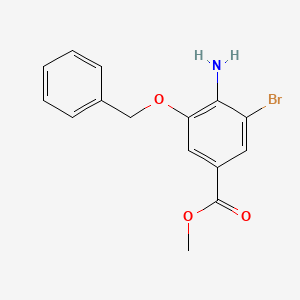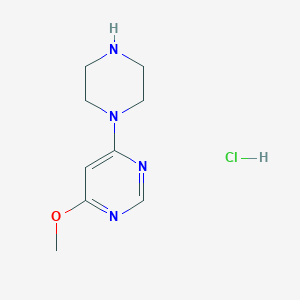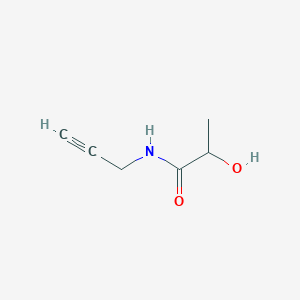
2-羟基-N-(丙-2-炔-1-基)丙酰胺
描述
“2-hydroxy-N-(prop-2-yn-1-yl)propanamide” is a chemical compound with the molecular formula C6H9NO . It is also known as N-(prop-2-yn-1-yl)propanamide .
Molecular Structure Analysis
The molecular structure of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” consists of 6 carbon atoms, 9 hydrogen atoms, and 1 oxygen atom . The molecular weight is 111.14 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-hydroxy-N-(prop-2-yn-1-yl)propanamide” include a melting point of 66-67 °C, a predicted boiling point of 248.8±23.0 °C, and a predicted density of 0.947±0.06 g/cm3 . The pKa is predicted to be 14.81±0.46 .科学研究应用
质谱分析
- 类似于2-羟基-N-(丙-2-炔-1-基)丙酰胺的化合物的质谱行为,如2-甲基-N-丁基-N-(4-甲氧基噁唑-2-基)丙酰胺,其特征是酰胺基团的裂解和羟基自由基的消除,为这些化合物的结构和反应性提供了宝贵的见解(Mallen, Cort, & Cockerill, 1979)。
合成与表征
- 已合成和表征了类似于2-羟基-N-(丙-2-炔-1-基)丙酰胺的新化合物,为药理学和材料科学中的多种应用提供了潜力。例如,N-(2,2-二苯乙基)-2-(6-甲氧基萘-2-基)丙酰胺的制备和分析展示了这些化合物在化学研究中的实用性(Manolov, Ivanov, & Bojilov, 2021)。
抗微生物潜力
- 对丙酰胺衍生物,如2-羟基-N-(丙-2-炔-1-基)丙酰胺的研究表明,它们对各种细菌和真菌菌株表现出中等至良好的抗微生物潜力,表明它们可能用于开发新的抗微生物剂(Kaushik & Luxmi, 2017)。
药物分布研究
- 对结构与2-羟基-N-(丙-2-炔-1-基)丙酰胺相关的化合物,如N-乙基-3-羟基-2-苯基-N-(吡啶-4-基-甲基)丙酰胺的研究,提供了关于这些化合物在体内分布的见解,这对于理解它们的药代动力学和药效学至关重要(Shormanov, Pravdyuk, Cheked, & Barannikova, 2016)。
晶体结构分析
- 已探索了类似于2-羟基-N-(丙-2-炔-1-基)丙酰胺的化合物的晶体结构,揭示了有关它们的分子构象和固态中的潜在相互作用的重要信息,这对于材料科学和药物设计是宝贵的(Wang & He, 2011)。
作用机制
Target of Action
It’s known that propargyl compounds, which this molecule is a part of, have been used in various chemical reactions, such as the oxidative formylation of n-alkyl-n-(prop-2-yn-1-yl)anilines .
Mode of Action
The mode of action of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide involves its interaction with its targets, leading to changes at the molecular level. For instance, in the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers . Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
The generation of singlet oxygen and superoxide anion suggests that it may influence oxidative stress pathways .
Result of Action
The generation of singlet oxygen and superoxide anion during its interaction with its targets suggests that it may induce oxidative stress .
Action Environment
The action of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide can be influenced by various environmental factors. For instance, the oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines is induced by visible light . This suggests that light exposure could influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
2-hydroxy-N-(prop-2-yn-1-yl)propanamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with histone deacetylases (HDACs), where 2-hydroxy-N-(prop-2-yn-1-yl)propanamide acts as an inhibitor. This inhibition leads to the accumulation of acetylated histones, thereby affecting gene expression and cellular processes . Additionally, this compound has been shown to interact with metalloproteinases, modulating their activity and impacting extracellular matrix remodeling .
Cellular Effects
The effects of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways such as the MAPK/ERK pathway . Furthermore, 2-hydroxy-N-(prop-2-yn-1-yl)propanamide influences gene expression by altering the acetylation status of histones, leading to changes in the transcriptional landscape . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 2-hydroxy-N-(prop-2-yn-1-yl)propanamide exerts its effects through several mechanisms. It binds to the active site of HDACs, inhibiting their deacetylase activity and leading to the accumulation of acetylated histones . This binding interaction is facilitated by the hydroxyl and propynyl groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site . Additionally, 2-hydroxy-N-(prop-2-yn-1-yl)propanamide can act as a chelating agent, binding to metal ions in metalloproteinases and inhibiting their activity . These molecular interactions result in changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
The effects of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide in laboratory settings have been studied over various time periods. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . In in vitro studies, the effects of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide on cellular function are evident within hours of treatment, with sustained effects observed over several days . In in vivo studies, long-term administration of this compound has shown to maintain its biochemical activity, with no significant loss of efficacy over time .
Dosage Effects in Animal Models
The effects of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively modulates target enzymes and cellular processes . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window for 2-hydroxy-N-(prop-2-yn-1-yl)propanamide is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
2-hydroxy-N-(prop-2-yn-1-yl)propanamide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . Additionally, 2-hydroxy-N-(prop-2-yn-1-yl)propanamide can modulate the activity of key metabolic enzymes, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins . This compound is readily taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide is critical for its activity and function. This compound is predominantly localized in the nucleus, where it interacts with histones and other nuclear proteins . Additionally, it can be found in the cytoplasm, where it modulates the activity of cytoplasmic enzymes and signaling proteins . The subcellular localization of 2-hydroxy-N-(prop-2-yn-1-yl)propanamide is regulated by specific targeting signals and post-translational modifications .
属性
IUPAC Name |
2-hydroxy-N-prop-2-ynylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-6(9)5(2)8/h1,5,8H,4H2,2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDHATGHIWWNGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



